molecular formula C23H27ClF3NO2 B8374845 2-[(Dimethylamino)(phenyl)methyl]cyclohexyl 4-(trifluoromethyl)benzoate hydrochloride

2-[(Dimethylamino)(phenyl)methyl]cyclohexyl 4-(trifluoromethyl)benzoate hydrochloride

Cat. No. B8374845
M. Wt: 441.9 g/mol
InChI Key: VFJVOUALZFHZDG-UHFFFAOYSA-N
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Patent
USRE039530E1

Procedure details

1.34 g (6.43 mmole) of 4-(trifluoromethyl)benzoyl chloride were dissolved in 4 ml methylene chloride, and 870 mg (8.57 mmole) triethylamine were added at −10° C. (methanol/ice cooling bath). 1.0 g (4.29 mmole) 2-(dimethylaminophenylmethyl)cyclohexanol, dissolved in 2 ml methylene chloride, was then added dropwise, and the mixture was subsequently stirred for 15 hours. For working up, 2 ml potassium hydroxide solution (0.5 N) were added and the organic phase was separated, dried over sodium sulfate, filtered and concentrated on a rotary evaporator (500 to 10 mbar). 1.7 g of crude base were obtained. 877 mg of the hydrochloride of [2-(dimethylaminophenyl-methyl) cyclohexyl]4-trifluoromethylbenzoate (34% of theoretical) with a melting point above 230° C. were obtained from the crude base in accordance with Example 1 (4th stage) using chloro-trimethylsilane/water in 2-butanone.
Name
[2-(dimethylaminophenyl-methyl) cyclohexyl]4-trifluoromethylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
870 mg
Type
reactant
Reaction Step Three
[Compound]
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(dimethylaminophenylmethyl)cyclohexanol
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC(C([Cl:9])=O)=CC=1.C(N(CC)CC)C.CN(C(C1C=CC=CC=1)C1CCCCC1O)C.[OH-].[K+].[CH3:40][N:41]([CH:43]([C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1)[CH:44]1[CH2:49][CH2:48][CH2:47][CH2:46][CH:45]1[O:50][C:51](=[O:62])[C:52]1[CH:57]=[CH:56][C:55]([C:58]([F:61])([F:60])[F:59])=[CH:54][CH:53]=1)[CH3:42]>C(Cl)Cl>[ClH:9].[CH3:42][N:41]([CH:43]([C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1)[CH:44]1[CH2:49][CH2:48][CH2:47][CH2:46][CH:45]1[O:50][C:51](=[O:62])[C:52]1[CH:53]=[CH:54][C:55]([C:58]([F:61])([F:60])[F:59])=[CH:56][CH:57]=1)[CH3:40] |f:3.4,7.8|

Inputs

Step One
Name
[2-(dimethylaminophenyl-methyl) cyclohexyl]4-trifluoromethylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(C1C(CCCC1)OC(C1=CC=C(C=C1)C(F)(F)F)=O)C1=CC=CC=C1
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
870 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-(dimethylaminophenylmethyl)cyclohexanol
Quantity
1 g
Type
reactant
Smiles
CN(C)C(C1C(CCCC1)O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator (500 to 10 mbar)
CUSTOM
Type
CUSTOM
Details
1.7 g of crude base were obtained

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.CN(C)C(C1C(CCCC1)OC(C1=CC=C(C=C1)C(F)(F)F)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 877 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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